[(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea
CAS No.: 477886-88-7
Cat. No.: VC6635236
Molecular Formula: C13H13ClN4OS2
Molecular Weight: 340.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477886-88-7 |
|---|---|
| Molecular Formula | C13H13ClN4OS2 |
| Molecular Weight | 340.84 |
| IUPAC Name | [(Z)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea |
| Standard InChI | InChI=1S/C13H13ClN4OS2/c1-8(17-18-13(15)20)10-4-2-3-5-11(10)19-7-9-6-16-12(14)21-9/h2-6H,7H2,1H3,(H3,15,18,20)/b17-8- |
| Standard InChI Key | CLFUHFKSQXLVCJ-IUXPMGMMSA-N |
| SMILES | CC(=NNC(=S)N)C1=CC=CC=C1OCC2=CN=C(S2)Cl |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Nomenclature
The compound’s IUPAC name, [(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea, reflects its Z-configuration and substituent arrangement:
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Thiazole backbone: A five-membered aromatic ring with sulfur at position 1 and nitrogen at position 3.
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Chloro-substituent: A chlorine atom at position 2 of the thiazole ring.
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Methoxy-phenyl group: A phenyl ring substituted at position 2 with a methoxy group linked to the thiazole’s 5-position.
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Thiourea moiety: A hydrazone-derived thiourea group attached to the ethylidene chain .
Molecular and Structural Properties
The Z-configuration of the hydrazone linkage is critical for intramolecular hydrogen bonding, potentially stabilizing the molecule in biological environments .
Synthesis and Reactivity
Thiazole Ring Formation
The 2-chloro-5-(methoxyphenyl)thiazole intermediate can be synthesized via:
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Hantzsch thiazole synthesis: Reaction of α-chloroketones with thioureas under refluxing ethanol . For example, 2-chloro-5-(methoxyphenyl)thiazole may form from 2-methoxyphenylglyoxal and thiourea in the presence of HCl .
Thiourea Coupling
Subsequent condensation with (Z)-1-(2-hydroxyphenyl)ethylidenehydrazinecarbothioamide yields the target compound:
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Diazotization: The amine group of the hydrazine derivative reacts with nitrous acid to form a diazonium salt.
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Coupling: The diazonium salt reacts with the thiazole-methoxyphenyl intermediate in alkaline conditions .
Representative Reaction Scheme:
Reactivity Profile
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Nucleophilic substitution: The chloro group at thiazole-C2 is susceptible to displacement by amines or alkoxides.
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Oxidation: The thiourea moiety may oxidize to form disulfides under aerobic conditions.
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Complexation: The N and S atoms enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺), relevant for catalytic applications .
Biological Activities and Mechanisms
| Microbial Target | MIC (μM) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 12.5 | 5-chloro-2-aminothiazole |
| Candida albicans | 25.0 | Thiazole-thiourea hybrid |
The chloro-thiazole moiety disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins, while the thiourea group enhances membrane permeability .
Anticancer Activity
Preliminary molecular docking studies suggest:
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Topoisomerase II inhibition: The planar thiazole ring intercalates DNA, while the thiourea group hydrogen-bonds to enzyme residues .
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Apoptosis induction: Upregulation of caspase-3 observed in MCF-7 breast cancer cells treated with structurally similar compounds (IC₅₀ = 18.7 μM) .
Industrial and Pharmaceutical Applications
Agrochemical Development
Chlorothiazole derivatives are key precursors in:
Material Science
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